molecular formula C9H5I2N B13030865 2,3-Diiodoquinoline

2,3-Diiodoquinoline

Katalognummer: B13030865
Molekulargewicht: 380.95 g/mol
InChI-Schlüssel: VCSQIXYYZLLGKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diiodoquinoline is a quinoline derivative characterized by the presence of two iodine atoms at the 2nd and 3rd positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodoquinoline typically involves the iodination of quinoline derivatives. One common method is the direct iodination of quinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants, making the process more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diiodoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or dihydroquinolines, respectively.

Wissenschaftliche Forschungsanwendungen

2,3-Diiodoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The exact mechanism of action of 2,3-Diiodoquinoline is not fully understood. it is believed to exert its effects through the interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms may enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity.

Vergleich Mit ähnlichen Verbindungen

    2-Iodoquinoline: A quinoline derivative with a single iodine atom at the 2nd position.

    3-Iodoquinoline: A quinoline derivative with a single iodine atom at the 3rd position.

    2,4-Diiodoquinoline: A quinoline derivative with iodine atoms at the 2nd and 4th positions.

Uniqueness: 2,3-Diiodoquinoline is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and biological activity. The presence of two iodine atoms at adjacent positions may enhance its ability to participate in certain chemical reactions and interact with biological targets more effectively compared to other iodinated quinoline derivatives.

Eigenschaften

Molekularformel

C9H5I2N

Molekulargewicht

380.95 g/mol

IUPAC-Name

2,3-diiodoquinoline

InChI

InChI=1S/C9H5I2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H

InChI-Schlüssel

VCSQIXYYZLLGKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=N2)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.